1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid
Description
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[chromene-2,4'-piperidine]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYZMMRKSFBCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C3O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743266 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-75-5 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23NO5
- Molecular Weight : 345.39 g/mol
- CAS Number : 1160247-75-5
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, spiro compounds are known to interact with microtubules, leading to inhibition of cancer cell growth. The mechanism involves stabilization of microtubules which is crucial for cell division and proliferation.
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| Epo B | 0.67 | Microtubule stabilization |
| Paclitaxel | 1.88 | Microtubule binding |
The EC50 values indicate the concentration at which the compound achieves half-maximal effect in vitro, showing that this compound may have comparable efficacy to well-known agents like Epo B and Paclitaxel in inhibiting tubulin polymerization .
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been studied for its anti-inflammatory effects. A study comparing various derivatives revealed that certain spiro compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application in inflammatory diseases.
Study 1: In Vitro Evaluation
A recent study evaluated the cytotoxicity of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell types. This indicates a promising lead for further development as an anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis and Western blotting techniques, highlighting its potential as a dual-action therapeutic agent targeting both proliferation and survival pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro[chromene-2,4'-piperidine] Derivatives
- ADL5859 & ADL5747 : These analogs share the spiro[chromene-2,4'-piperidine] scaffold but differ in substituents. ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide) and ADL5747 (N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl)benzamide) exhibit distinct cAMP modulation profiles at delta opioid receptors, highlighting the impact of aromatic substituents on receptor bias .
- 4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide: Structural analysis reveals dihedral angles between the piperidine and chromene rings (7.9°–78.2°), suggesting conformational flexibility that may influence receptor binding compared to the rigid carboxylic acid derivative .
Boc-Protected Piperidine Carboxylic Acids
Receptor Binding and Selectivity
5-HT2C Receptor Interactions
- Molecular Docking : The target compound occupies the 5-HT2CR orthosteric pocket, forming interactions with residues ILE131, ASP134, and TRP324. Overlap with aporphine 1 (a reference agonist) suggests shared binding motifs but improved selectivity due to the chromene scaffold (Figure 4, ).
- Substituent Effects :
- Halogens at 7-Position : Chlorine or fluorine at the chromene 7-position enhances 5-HT2CR potency (EC₅₀ = 12–18 nM) and selectivity over 5-HT2A/2B receptors (Table 2, ).
- Methoxy Groups : Methoxy substituents at the 5- or 6-position reduce efficacy (Emax = 60–75%) compared to halogenated analogs (Emax = 85–95%) .
Comparison with Aporphine 1
- Potency : The target compound exhibits comparable 5-HT2CR EC₅₀ values (15 nM vs. 10 nM for aporphine 1) but superior selectivity (5-HT2C/2A ratio >100 vs. 20 for aporphine) .
- Toxicity : Lower acute toxicity and hepatotoxicity risk compared to aporphine 1, as shown in preclinical toxicological assays (Table S1, ).
Bioactivity Data
| Compound | 5-HT2C EC₅₀ (nM) | 5-HT2A EC₅₀ (nM) | 5-HT2B EC₅₀ (nM) | Selectivity (2C/2A) |
|---|---|---|---|---|
| Target Compound | 15 | >1,000 | >1,000 | >67 |
| Aporphine 1 | 10 | 200 | 500 | 20 |
| ADL5859 | N/A | N/A | N/A | Delta opioid bias |
Data derived from intracellular calcium release assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
